Lacosamide

Vue d'ensemble

Description

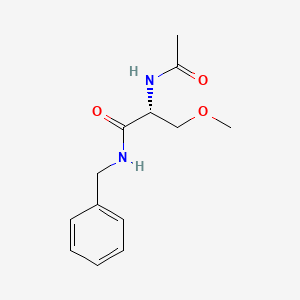

Lacosamide est une molécule d'acide aminé fonctionnalisée dont le nom chimique est ®-2-acétamido-N-benzyl-3-méthoxypropionamide . Il est principalement utilisé comme antiépileptique pour le traitement des crises partielles et des crises tonico-cloniques généralisées primaires . This compound est connu pour sa haute solubilité dans l'eau et le diméthylsulfoxyde, ce qui en fait un composé polyvalent dans diverses applications .

Méthodes De Préparation

Lacosamide peut être synthétisé par plusieurs voies. Une méthode courante implique la O-méthylation de la N-Boc-D-sérine, suivie de la formation de benzylamide, de la N-déprotection et de la N-acétylation . Ce processus peut toutefois entraîner une racémisation partielle, affectant la pureté chirale du produit final . Pour pallier cela, une méthode améliorée implique l'utilisation d'acide phosphorique comme contre-ion pour améliorer la pureté chimique et chirale . Les méthodes de production industrielles suivent souvent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle et des rendements plus élevés .

Analyse Des Réactions Chimiques

Lacosamide subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.

Réduction : Les réactions de réduction ne sont pas non plus typiques pour this compound.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Hydrolyse : L'hydrolyse de this compound peut produire ses composants constitutifs, tels que le produit O-méthylé.

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en augmentant sélectivement la désactivation lente des canaux sodiques voltage-dépendants . Ce mécanisme stabilise les membranes neuronales hyperexcitables, inhibe le tir neuronal répétitif et réduit la disponibilité à long terme des canaux sans affecter la fonction physiologique . This compound interagit également avec la protéine médiatrice de la réponse au collapsine 2, qui peut moduler la plasticité neuronale .

Applications De Recherche Scientifique

Lacosamide is a new-generation antiseizure medication approved by the FDA for treating partial-onset seizures in patients aged four years and older . It is also used to treat epilepsy and neuropathic pain . this compound functions through the slow inactivation of voltage-gated sodium channels (VGSCs) .

Scientific Research Applications

Mechanism of Action

this compound selectively increases the slow inactivation of VGSCs, controlling neuronal hyperexcitability by regulating the long-term availability of sodium channels . Electrophysiologic studies indicate that this compound alters the slow inactivation voltage curve toward hyperpolarization and significantly accelerates the slow inactivation state of VGSCs . It enhances the slow inactivation of VGSCs at potentials close to the resting membrane potential of the neurons, inhibiting action potential generation and neuronal firing .

Efficacy in Seizure Reduction

this compound effectively reduces seizures in patients, regardless of surgical history or concomitant AED regimen . Pooled analyses of clinical trials demonstrated significant improvement compared to placebo in median percent seizure reduction and 50% responder rate across various dosages . The onset of efficacy is evident by the first week of treatment .

Epilepsy

this compound is effective for partial-onset seizures due to its safety and tolerability . Clinical trials have confirmed the efficacy of this compound as an add-on therapy for both generalized and focal epilepsy . It is rapidly absorbed and has low drug-drug interaction .

Status Epilepticus

this compound is increasingly used in treating status epilepticus due to its intravenous availability, with promising data . Studies have reported an overall success rate of 56% in treating acute seizures and status epilepticus with intravenous this compound .

Anxiety and Depression

this compound may alleviate anxiety and depression in epilepsy patients .

Neuroprotective Activity

this compound may have neuroprotective activity, as suggested by experimental models. It decreases infarct volume in a middle cerebral artery occlusion model of ischaemia in rats . Additionally, it inhibits glutamate- and oxygen-glucose deprivation-induced apoptosis in rat hippocampal slice cultures .

Refractory Sleep-Related Hypermotor Epilepsy

this compound has been evaluated for the treatment of refractory sleep-related hypermotor epilepsy with some success . In a case review of eight patients, 62.5% showed a ≥50% reduction in seizure frequency .

Dosage and Administration

this compound is administered at dosages of 200, 400, and 600 mg/day, showing significant improvement compared to placebo . The therapeutic dose range of this compound is supported by pharmacokinetic-pharmacodynamic models .

Adverse Events

Common adverse events associated with this compound include dizziness, abnormal vision, diplopia, and ataxia . However, the rate of adverse events is generally low .

Case Studies

Pediatric Overdose

A case study reported a five-year-old male with global developmental delay and drug-resistant epilepsy who experienced a non-intentional this compound overdose . The patient responded well to conservative management, supporting the safety profile of this compound in the pediatric population .

This compound as Add-on Therapy

A multicenter real-world study evaluated this compound as the first add-on therapy in adult Chinese patients with focal epilepsy . The study confirmed the effectiveness of this compound in patients with focal seizures .

Data Table

Safety and Tolerability

Mécanisme D'action

Lacosamide exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels . This mechanism stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting physiological function . This compound also interacts with collapsin-response mediator protein 2, which may mediate neuronal plasticity .

Comparaison Avec Des Composés Similaires

Lacosamide est souvent comparé à d'autres antiépileptiques, tels que la lévétiracétam et le cénobamate . Contrairement aux bloqueurs traditionnels des canaux sodiques qui affectent la désactivation rapide, this compound améliore sélectivement la désactivation lente, ce qui le rend unique dans sa classe . Des composés similaires comprennent :

Lévétiracétam : Un autre antiépileptique utilisé pour des indications similaires mais avec un mécanisme d'action différent.

Le mécanisme d'action unique de this compound et son efficacité dans le traitement des crises partielles en font un composé précieux dans le domaine du traitement de l'épilepsie.

Activité Biologique

Lacosamide is an antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults. Its unique mechanism of action involves the enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which distinguishes it from traditional sodium channel blockers that typically affect fast inactivation. This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound selectively enhances the slow inactivation of VGSCs, which stabilizes neuronal membranes and reduces excitability in hyperexcitable neurons. This action is particularly relevant in conditions such as epilepsy, where excessive neuronal firing can lead to seizures. Studies indicate that this compound shifts the slow inactivation curve to more hyperpolarized potentials, thereby inhibiting action potential generation and neuronal firing .

Pharmacological Effects

The pharmacological effects of this compound have been extensively studied in both preclinical and clinical settings:

- Seizure Reduction : In phase II/III clinical trials involving 1,294 patients with difficult-to-treat partial-onset seizures, this compound demonstrated significant median percent seizure reductions compared to placebo:

- Neuroprotective Effects : this compound has shown potential neuroprotective properties in animal models. For instance, it reduced cumulative seizure duration and hippocampal damage in models of status epilepticus (SE). Additionally, it decreased infarct volume in ischemic models when administered prior to occlusion .

- Impact on Neuronal Activity : In vitro studies revealed that this compound reduced the amplitude of sodium currents across all membrane potentials tested and decreased spontaneous action potentials in cultured neocortical cells .

Clinical Efficacy

The clinical efficacy of this compound has been supported by multiple studies:

- Randomized Controlled Trials : Results from randomized controlled trials indicate that this compound significantly improves seizure control across various dosages. The onset of efficacy was observed as early as the first week of treatment .

- Real-World Studies : A multicenter study conducted in China evaluated this compound as a first add-on therapy for adult patients with focal epilepsy. The study reported improvements in seizure frequency and response rates, reinforcing its clinical utility as an adjunctive treatment .

Safety Profile

This compound is generally well tolerated with a favorable safety profile. Common adverse events include dizziness, diplopia, and ataxia; however, these are typically mild to moderate in severity. Notably, this compound does not exhibit clinically relevant drug-drug interactions, making it a suitable option for patients on multiple medications .

Case Studies

Several case studies further illustrate the effectiveness of this compound:

- Case Study on Status Epilepticus : A patient with refractory SE showed significant improvement after being treated with intravenous this compound, highlighting its utility in acute settings .

- Long-term Use : Long-term follow-up studies have shown sustained efficacy and tolerability over extended periods, supporting its use as a chronic management option for epilepsy patients .

Propriétés

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057666 | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

175481-36-4 | |

| Record name | Lacosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lacosamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-146˚C | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.